An In-Depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6)
An In-Depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterobifunctional Building Block
3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a biphenyl core with strategically placed bromine and iodine substituents, offers chemists a powerful tool for the controlled and sequential construction of complex molecular architectures. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds under various catalytic conditions makes this reagent particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-4'-iodo-1,1'-biphenyl, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Characterization
3-Bromo-4'-iodo-1,1'-biphenyl is typically a white to off-white crystalline solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 187275-73-6 | [2][3] |
| Molecular Formula | C₁₂H₈BrI | [4] |
| Molecular Weight | 359.00 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | [2][3] |
| Melting Point | 45.0 to 49.0 °C | [2][3] |
| Purity | >95.0% (GC) | [2][3] |
Spectroscopic Characterization:
The identity and purity of 3-Bromo-4'-iodo-1,1'-biphenyl are confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight distinct protons on the biphenyl core. The specific coupling patterns can be used to confirm the substitution pattern.
-
¹³C NMR spectroscopy will show 12 distinct signals for the carbon atoms of the biphenyl skeleton, with the carbons attached to the halogens being significantly shifted.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 358 and 360, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The isotopic pattern will be indicative of the presence of one bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings, as well as C-C stretching within the rings. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
Synthesis and Mechanism
The synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl can be achieved through several synthetic routes, most commonly involving a Suzuki-Miyaura cross-coupling reaction. A representative synthetic approach is the coupling of a brominated arylboronic acid with an iodinated aryl halide, or vice versa.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromophenylboronic acid (1.2 mmol), 1,4-diiodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (15 mL) and water (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The unique structure of 3-Bromo-4'-iodo-1,1'-biphenyl makes it a highly valuable intermediate in the synthesis of a variety of organic molecules.[1] The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent transformation under more forcing conditions.
Sequential Cross-Coupling Reactions:
This differential reactivity enables a stepwise approach to building complex biaryl and poly-aryl systems. A typical strategy involves a Suzuki-Miyaura, Sonogashira, or Heck reaction at the iodo-position, followed by a second cross-coupling reaction at the bromo-position.[5]
Catalytic Cycle of a Selective Suzuki-Miyaura Reaction:
Caption: Catalytic cycle for a selective Suzuki-Miyaura reaction at the C-I bond.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6][8]
Conclusion
3-Bromo-4'-iodo-1,1'-biphenyl is a strategically important and versatile building block in organic synthesis. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This property makes it an invaluable tool for the synthesis of complex molecules with applications in drug discovery, materials science, and other areas of chemical research. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-4'-iodo-1,1'-biphenyl 187275-73-6. TCI Chemicals.
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- Google Patents. (n.d.).
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- ChemicalBook. (2023). 3-bromo-4-iodo-1,1'-biphenyl | 900806-53-3.
- Google Patents. (n.d.). EP0002304B1 - Method of preparing a 3-iodothiophene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.).
- ResearchGate. (2025). Iodine in Organic Synthesis.
- PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Fisher Scientific. (n.d.). 4-Bromo-4'-iodobiphenyl, 98% 25 g.
- SARA Research & Development Centre. (n.d.). 4-Bromo-4-Iodo Biphenyl.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Chemenu. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
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